Limited research suggests ACC hydrochloride may have potential applications in the field of biomedicine. Some studies have investigated its role as a precursor in the synthesis of more complex molecules with potential therapeutic applications []. However, more research is needed to understand its specific biological effects and potential use in drug development.
There is some exploration into the use of ACC hydrochloride in material science research. Studies have investigated its potential use as a chiral building block in the synthesis of new materials with specific properties []. However, this area of research is still in its early stages.
1-Aminocyclohexane-1-carboxylic acid hydrochloride is a compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 180 Da. It is classified as an alpha-amino acid, specifically a derivative of cyclohexanecarboxylic acid, where an amino group is substituted at the first position. This compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various biochemical applications .
There is no current information available regarding a specific mechanism of action for ACC HCl.
As with any new compound, it's important to exercise caution when handling ACC HCl. Since detailed information is lacking, general safety protocols for handling aminocarboxylic acids should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats [].
This compound exhibits various biological activities. Notably, it has been studied for its potential role in:
1-Aminocyclohexane-1-carboxylic acid hydrochloride can be synthesized through several methods:
The applications of 1-aminocyclohexane-1-carboxylic acid hydrochloride include:
Interaction studies have indicated that 1-aminocyclohexane-1-carboxylic acid hydrochloride may interact with various biomolecules:
Research into these interactions continues to reveal insights into its biological roles and therapeutic potential .
1-Aminocyclohexane-1-carboxylic acid hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Aminocyclohexane-1-carboxylic acid | C₇H₁₃NO₂ | Non-hydrochloride form; lacks enhanced solubility |
L-Leucine | C₆H₁₃NO₂ | Branched-chain amino acid; different side chain structure |
2-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂ | Five-membered ring; different cyclic structure |
Homoserine | C₄H₉NO₃ | Contains hydroxyl group; shorter carbon chain |
The uniqueness of 1-amino-cyclohexane-1-carboxylic acid hydrochloride lies in its cyclohexane structure and the presence of both an amino and carboxyl functional group on the same carbon atom, providing distinct chemical reactivity and biological properties compared to other amino acids .
Irritant